tert-Butyl N-{[(1R,3R)-3-aminocyclohexyl]methyl}carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[[(1R,3R)-3-aminocyclohexyl]methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-9-5-4-6-10(13)7-9/h9-10H,4-8,13H2,1-3H3,(H,14,15)/t9-,10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNGGMDLHFWFRK-NXEZZACHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCC(C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1CCC[C@H](C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-{[(1R,3R)-3-aminocyclohexyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with an appropriate aminocyclohexyl derivative. One common method includes the use of tert-butyl chloroformate as a protecting group for the amine, followed by coupling with the aminocyclohexyl moiety under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-{[(1R,3R)-3-aminocyclohexyl]methyl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamate moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Anticancer Properties
Research indicates that tert-butyl N-{[(1R,3R)-3-aminocyclohexyl]methyl}carbamate demonstrates significant anticancer activity through:
- Induction of Apoptosis: In vitro studies on cancer cell lines such as MDA-MB-231 and Hs 578T showed that the compound induces apoptosis, evidenced by caspase-3 activation.
| Cell Line | Apoptosis Induction | Concentration for Significant Effect |
|---|---|---|
| MDA-MB-231 | High | 10 µM |
| Hs 578T | Moderate | 5 µM |
- Selectivity Towards CDKs: The compound has shown high selectivity towards CDK9 with minimal off-target effects, which is critical for reducing potential side effects in therapeutic applications.
Neuropharmacological Applications
In addition to its anticancer properties, this compound may have implications in treating neurodegenerative diseases due to its mechanism as an acetylcholinesterase inhibitor. Its favorable solubility at physiological pH enhances its bioavailability.
In Vitro Studies on Cancer Cell Lines
- A study reported that this compound induced significant apoptosis in breast cancer cell lines.
- The concentration required for a five-fold increase in apoptotic signaling was identified as a critical metric for evaluating its efficacy.
Selectivity and Potency
The compound demonstrated a favorable kinetic solubility profile at physiological pH levels, enhancing its potential bioavailability and therapeutic effectiveness.
Mechanism of Action
The mechanism of action of tert-Butyl N-{[(1R,3R)-3-aminocyclohexyl]methyl}carbamate involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing neurotransmission. This mechanism is crucial for its potential therapeutic effects in treating neurological conditions.
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 1821789-90-5
- Molecular Formula : C₁₂H₂₄N₂O₂
- Molecular Weight : 228.33 g/mol
- Structure : Features a tert-butyl carbamate group linked to a (1R,3R)-configured cyclohexylmethylamine backbone. The stereospecific 1R,3R arrangement and protected primary amine make it a valuable intermediate in asymmetric synthesis and pharmaceutical development .
Key Properties :
- Applications : Primarily used in medicinal chemistry for constructing chiral amines, which are critical in drug candidates targeting neurological and metabolic disorders.
Comparison with Structural Analogs
The following compounds share structural similarities but differ in ring size, substituents, stereochemistry, or functional groups, leading to distinct physicochemical and reactivity profiles.
tert-Butyl (3-aminocyclobutyl)carbamate (CAS 1298101-47-9)
- Molecular Formula : C₉H₁₆N₂O₂
- Key Differences: Ring Size: Cyclobutyl instead of cyclohexyl. Lower molecular weight (179.10 g/mol) may improve solubility in organic solvents .
tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate (CAS 177583-27-6)
tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate (CAS 645400-44-8)
- Key Differences: Substituent Position: Aminomethyl group in trans configuration at the 4-position. Impact: Trans arrangement may reduce steric hindrance compared to cis isomers, facilitating nucleophilic reactions at the amine site .
tert-Butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate (Compound 296, )
- Key Differences: Substituent: Methoxy group at the 4-position. Increased polarity may improve aqueous solubility .
tert-Butyl N-[(1R,3R,4R)-3-hydroxy-4-methylcyclohexyl]carbamate (CAS 1403864-94-7)
- Molecular Formula: C₁₂H₂₃NO₃
- Key Differences :
tert-Butyl N-[(1R)-3-oxocyclohexyl]carbamate (CAS 1383797-87-2)
Benzyl N-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]carbamate
- Key Differences: Protecting Groups: Benzyl carbamate alongside tert-butyl carbamate. Impact: Dual protection allows sequential deprotection strategies—benzyl groups (removed via hydrogenolysis) and tert-butyl (acid-labile). Useful in multi-step syntheses .
Comparative Data Table
Biological Activity
Introduction
tert-Butyl N-{[(1R,3R)-3-aminocyclohexyl]methyl}carbamate, with CAS number 1821789-90-5, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.
Chemical Properties
- IUPAC Name: tert-butyl (((1R,3R)-3-aminocyclohexyl)methyl)carbamate
- Molecular Formula: C12H24N2O2
- Molecular Weight: 228.34 g/mol
- Purity: 97% .
Biological Activity
The biological activity of this compound primarily involves its interaction with various biological targets, particularly in cancer biology. Studies have indicated that this compound exhibits selective inhibition of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation and transcriptional control.
Case Studies
-
In Vitro Studies on Cancer Cell Lines
- A study reported the effects of this compound on several cancer cell lines including MDA-MB-231 and Hs 578T. The compound was found to induce significant apoptosis as measured by caspase-3 activation, indicating its potential as an anti-cancer agent .
- The concentration required to achieve a five-fold increase in apoptotic signaling was noted as a critical metric for evaluating its efficacy .
-
Selectivity and Potency
- The compound demonstrated high selectivity towards CDK9 while maintaining low off-target effects on other kinases. This selectivity is crucial for minimizing side effects in therapeutic applications .
- Kinetic solubility studies indicated favorable solubility profiles at physiological pH, enhancing its bioavailability .
Pharmacokinetics
Preliminary pharmacokinetic evaluations suggest that this compound has a favorable absorption profile with moderate plasma stability. The compound's half-life and metabolic stability are essential factors for its potential therapeutic use .
Comparative Analysis
| Property | This compound |
|---|---|
| Molecular Weight | 228.34 g/mol |
| Purity | 97% |
| Mechanism of Action | CDK9 inhibition |
| Apoptosis Induction (Caspase-3) | Significant in multiple cancer cell lines |
| Selectivity | High for CDK9 |
The compound this compound shows promising biological activity primarily through its selective inhibition of CDK9 and induction of apoptosis in cancer cells. Further studies are warranted to explore its full therapeutic potential and to understand the detailed mechanisms underlying its biological effects.
Future Directions
Continued research into the pharmacodynamics and long-term effects of this compound will be crucial for its development as a therapeutic agent. Investigations into combination therapies and its effects in vivo will further elucidate its role in cancer treatment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
